molecular formula C8H12ClN3 B13197178 4-Chloro-N-methyl-6-propylpyrimidin-2-amine

4-Chloro-N-methyl-6-propylpyrimidin-2-amine

Cat. No.: B13197178
M. Wt: 185.65 g/mol
InChI Key: NBNHLVWVYUMJRS-UHFFFAOYSA-N
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Description

4-Chloro-N-methyl-6-propylpyrimidin-2-amine is a chemical compound with the molecular formula C₈H₁₂ClN₃. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-methyl-6-propylpyrimidin-2-amine typically involves the reaction of appropriate pyrimidine precursors with chlorinating agents. One common method is the chlorination of N-methyl-6-propylpyrimidin-2-amine using thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-methyl-6-propylpyrimidin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include N-methyl-6-propylpyrimidin-2-amine derivatives with various substituents replacing the chlorine atom.

    Oxidation Reactions: Products include N-oxides and other oxidized forms of the compound.

    Reduction Reactions: Products include reduced amine derivatives.

Scientific Research Applications

4-Chloro-N-methyl-6-propylpyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-N-methyl-6-propylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methyl and propyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

4-chloro-N-methyl-6-propylpyrimidin-2-amine

InChI

InChI=1S/C8H12ClN3/c1-3-4-6-5-7(9)12-8(10-2)11-6/h5H,3-4H2,1-2H3,(H,10,11,12)

InChI Key

NBNHLVWVYUMJRS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC(=N1)NC)Cl

Origin of Product

United States

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